![molecular formula C23H17N3O6 B15038713 4-[(4Z)-3-methyl-4-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B15038713.png)
4-[(4Z)-3-methyl-4-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
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Overview
Description
4-[(4Z)-3-methyl-4-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is a complex organic compound that features a pyrazole ring fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4Z)-3-methyl-4-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling of the furan and pyrazole rings: This step involves the formation of a methylene bridge between the furan and pyrazole rings, typically using a Wittig reaction or a similar condensation reaction.
Attachment of the benzoic acid moiety: The final step involves the esterification or amidation of the pyrazole-furan intermediate with benzoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the furan and pyrazole rings.
Reduction: Reduction reactions can target the nitro group on the furan ring, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like hydroxide or amines can be used for nucleophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines or hydroxylamines are common products.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivity, such as antimicrobial or anticancer properties. This makes it a candidate for drug development and pharmacological studies.
Medicine
In medicine, the compound’s potential therapeutic effects can be investigated. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(4Z)-3-methyl-4-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-[(4Z)-3-methyl-4-{[5-(4-methylphenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid: Lacks the nitro group, which may affect its reactivity and bioactivity.
4-[(4Z)-3-methyl-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid: Lacks the methyl group, which may influence its solubility and stability.
Uniqueness
The presence of both a nitro group and a methyl group on the furan ring, along with the pyrazole and benzoic acid moieties, makes 4-[(4Z)-3-methyl-4-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid unique
Properties
Molecular Formula |
C23H17N3O6 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
4-[(4Z)-3-methyl-4-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C23H17N3O6/c1-13-3-9-18(20(11-13)26(30)31)21-10-8-17(32-21)12-19-14(2)24-25(22(19)27)16-6-4-15(5-7-16)23(28)29/h3-12H,1-2H3,(H,28,29)/b19-12- |
InChI Key |
UEPQKDCLVCFXMK-UNOMPAQXSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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